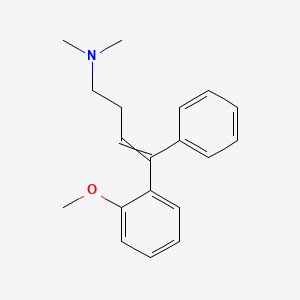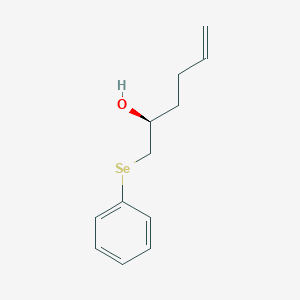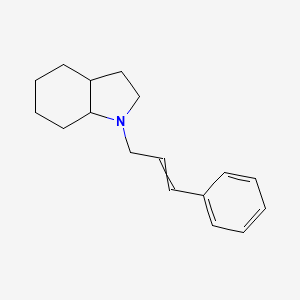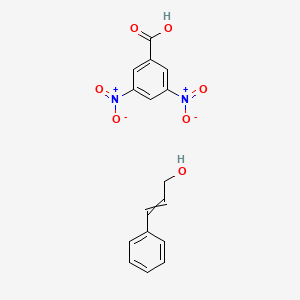![molecular formula C19H15N5O B12605388 N-[(E)-hydrazinylidenemethyl]-1-quinolin-6-ylindole-3-carboxamide](/img/structure/B12605388.png)
N-[(E)-hydrazinylidenemethyl]-1-quinolin-6-ylindole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(E)-hydrazinylidenemethyl]-1-quinolin-6-ylindole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of both quinoline and indole moieties, which are known for their significant biological activities. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-hydrazinylidenemethyl]-1-quinolin-6-ylindole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 1-quinolin-6-ylindole-3-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, to facilitate the formation of the hydrazone intermediate. This intermediate is then subjected to further reaction with an appropriate aldehyde to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the production process.
化学反応の分析
Types of Reactions
N-[(E)-hydrazinylidenemethyl]-1-quinolin-6-ylindole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-6-ylindole-3-carboxylic acid derivatives, while reduction may produce hydrazine derivatives.
科学的研究の応用
N-[(E)-hydrazinylidenemethyl]-1-quinolin-6-ylindole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties, such as fluorescence and conductivity.
作用機序
The mechanism of action of N-[(E)-hydrazinylidenemethyl]-1-quinolin-6-ylindole-3-carboxamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit topoisomerase enzymes, which are essential for DNA replication and transcription, thereby exerting its anticancer effects . Additionally, the compound may interact with cell membrane receptors, leading to changes in cell signaling pathways.
類似化合物との比較
Similar Compounds
- N-[(E)-hydrazinylidenemethyl]-1-quinolin-6-ylindole-2-carboxamide
- N-[(E)-hydrazinylidenemethyl]-1-quinolin-5-ylindole-3-carboxamide
- N-[(E)-hydrazinylidenemethyl]-1-quinolin-7-ylindole-3-carboxamide
Uniqueness
N-[(E)-hydrazinylidenemethyl]-1-quinolin-6-ylindole-3-carboxamide is unique due to its specific structural configuration, which imparts distinct biological activities. The presence of both quinoline and indole moieties in a single molecule enhances its ability to interact with multiple molecular targets, making it a versatile compound for various applications.
特性
分子式 |
C19H15N5O |
|---|---|
分子量 |
329.4 g/mol |
IUPAC名 |
N-[(E)-hydrazinylidenemethyl]-1-quinolin-6-ylindole-3-carboxamide |
InChI |
InChI=1S/C19H15N5O/c20-23-12-22-19(25)16-11-24(18-6-2-1-5-15(16)18)14-7-8-17-13(10-14)4-3-9-21-17/h1-12H,20H2,(H,22,23,25) |
InChIキー |
HGZHJYCJFZJPIJ-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=CN2C3=CC4=C(C=C3)N=CC=C4)C(=O)N/C=N/N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2C3=CC4=C(C=C3)N=CC=C4)C(=O)NC=NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Azabicyclo[5.3.1]undecan-11-one, 9-(1,1-dimethylethyl)-](/img/structure/B12605308.png)


![1,1'-[(2,5-Dichloro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dichlorobenzene)](/img/structure/B12605332.png)
![8-[4-(4-Pentylbenzoyl)phenyl]octanoic acid](/img/structure/B12605334.png)

![5-Methyl-N-[2-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12605351.png)
![4-[[Bis[(4-aminophenyl)methyl]amino]methyl]aniline;hydrochloride](/img/structure/B12605352.png)
![N-[7-(hydroxymethyl)-1,8-naphthyridin-2-yl]acetamide](/img/structure/B12605358.png)
![3-[Tert-butyl-bis(2-carboxyethylsulfanyl)germyl]sulfanylpropanoic acid](/img/structure/B12605367.png)


![{3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]phenyl}methanol](/img/structure/B12605395.png)
![Ethanone, 1-(2-oxido-9H-pyrido[3,4-b]indol-1-yl)-](/img/structure/B12605398.png)
